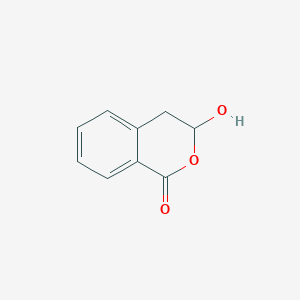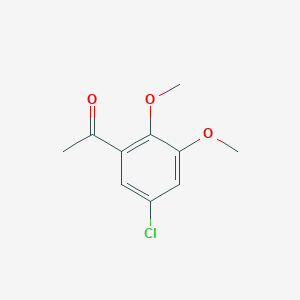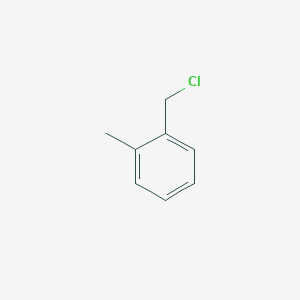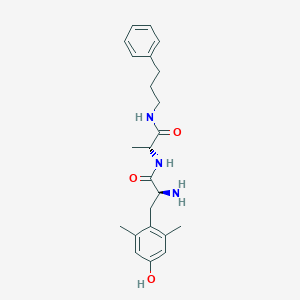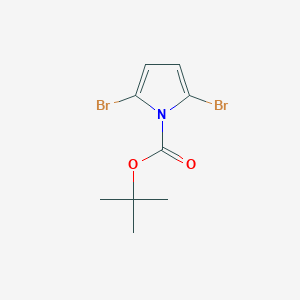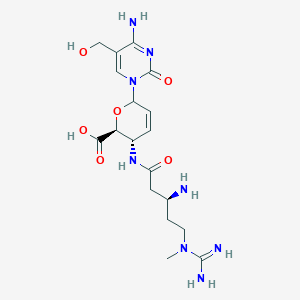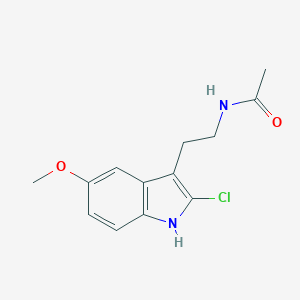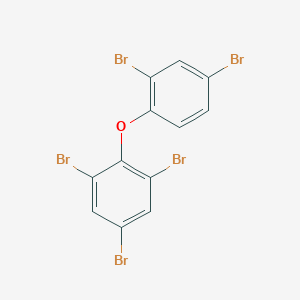
4-Propildibenzotiofeno
Descripción general
Descripción
4-Propyldibenzothiophene is an organic compound belonging to the class of dibenzothiophenes. These compounds are characterized by a sulfur atom incorporated into a fused aromatic ring system.
Aplicaciones Científicas De Investigación
4-Propyldibenzothiophene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
Target of Action
This compound is a derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic compound
Mode of Action
It is known that dibenzothiophene and its derivatives can undergo various biochemical transformations, including oxidation and reduction reactions . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.
Biochemical Pathways
Dibenzothiophene and its derivatives, including 4-Propyldibenzothiophene, are known to be involved in several biochemical pathways. For instance, they can be metabolized by bacteria through branched metabolic pathways, including dioxygenation on C-1,2 and C-3,4 positions and monooxygenation on the sulfur atom . The metabolites produced from these pathways can have various downstream effects, potentially influencing cellular processes.
Result of Action
It is known that the oxidation products of dibenzothiophene and its derivatives can have various effects on proteins, nucleic acids, and lipids . These effects could potentially influence cellular functions and processes.
Análisis Bioquímico
Biochemical Properties
It is known that dibenzothiophene, a related compound, can be degraded by certain bacteria
Cellular Effects
A related compound, dibenzothiophene, has been shown to have distinct oxidation products and outcomes in biomolecules and cell-based studies
Molecular Mechanism
It is known that dibenzothiophene and its derivatives can undergo various reactions, including dioxygenation on C-1,2 and C-3,4 positions and monooxygenation on the sulfur atom
Metabolic Pathways
Dibenzothiophene, a related compound, is known to be metabolized by certain bacteria through various pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyldibenzothiophene can be achieved through several methods. One common approach involves the cyclization of thiophene derivatives with a four-carbon synthon. This process typically requires the formation of intramolecular carbon-sulfur bonds, which can be facilitated by acids, bases, or other non-metallic species . Transition-metal-catalyzed coupling reactions have also emerged as a powerful method for constructing dibenzothiophenes, including 4-Propyldibenzothiophene .
Industrial Production Methods: Industrial production of 4-Propyldibenzothiophene often involves the use of electrochemical synthesis. This method avoids the need for transition metals or iodine, making it more environmentally friendly. The process involves the electrochemical cyclization of bis(biaryl) disulfides in the presence of tetrabutylammonium bromide, water, and lithium perchlorate, using nitromethane as the solvent .
Análisis De Reacciones Químicas
Types of Reactions: 4-Propyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives.
Comparación Con Compuestos Similares
Dibenzothiophene: The parent compound, lacking the propyl group.
4-Methyldibenzothiophene: Similar structure with a methyl group instead of a propyl group.
4-Phenyldibenzothiophene: Contains a phenyl group in place of the propyl group.
Uniqueness: 4-Propyldibenzothiophene is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other dibenzothiophene derivatives and can lead to different applications and interactions in various fields .
Propiedades
IUPAC Name |
4-propyldibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S/c1-2-6-11-7-5-9-13-12-8-3-4-10-14(12)16-15(11)13/h3-5,7-10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKWMMBQRSCLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


